molecular formula C7H3Br2NO2 B13215544 5,6-Dibromo-benzo[d]isoxazol-3-ol

5,6-Dibromo-benzo[d]isoxazol-3-ol

Cat. No.: B13215544
M. Wt: 292.91 g/mol
InChI Key: NKMPRWFJFAHYRU-UHFFFAOYSA-N
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Description

5,6-Dibromo-benzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol typically involves the bromination of benzo[d]isoxazol-3-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-benzo[d]isoxazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6-Dibromo-benzo[d]isoxazol-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dual bromination enhances its ability to participate in substitution reactions and increases its binding affinity in biological systems .

Properties

Molecular Formula

C7H3Br2NO2

Molecular Weight

292.91 g/mol

IUPAC Name

5,6-dibromo-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H3Br2NO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11)

InChI Key

NKMPRWFJFAHYRU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)ONC2=O

Origin of Product

United States

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